molecular formula C21H31N3O3 B5615031 2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide

2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide

Cat. No. B5615031
M. Wt: 373.5 g/mol
InChI Key: JERVNPZJDVPKKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspirocyclic compounds, including derivatives similar to 2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide, involves complex reactions designed to form the unique spirocyclic framework. For example, Ishihara et al. (1992) described the synthesis of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones as muscarinic agonists, demonstrating methodologies applicable to crafting similar molecular structures (Ishihara, Yukimasa, Miyamoto, & Goto, 1992).

Molecular Structure Analysis

Molecular structure analysis of compounds like 2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide often involves X-ray crystallography to elucidate their complex frameworks. Magerramov et al. (2013) performed such an analysis on a closely related compound, providing insights into the stereochemistry and conformational preferences of diazaspirocyclic compounds (Magerramov, Ismiev, Kadyrova, Gadzhieva, Askerov, & Potekhin, 2013).

Chemical Reactions and Properties

Diazaspirocyclic compounds undergo various chemical reactions, reflecting their rich chemical properties. For instance, Kuroyan et al. (1991) explored reactions leading to ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate, illustrating the chemical reactivity and potential transformations of the spirocyclic framework (Kuroyan, Pogosyan, & Grigoryan, 1991).

Physical Properties Analysis

The physical properties of diazaspirocyclic compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Studies like those by Żesławska et al. (2017), which focus on the conformational study of specific fragments within the spirocyclic compounds, shed light on how molecular structure influences physical properties (Żesławska, Jakubowska, & Nitek, 2017).

Chemical Properties Analysis

The chemical properties of 2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide, such as reactivity, stability, and interactions with various chemical agents, are pivotal for its potential applications. Research on similar compounds, such as the work by Qian et al. (2015) on copper-catalyzed oxidative ipso-cyclization, provides insights into the chemical behavior and potential synthetic applications of diazaspirocyclic compounds (Qian, Liu, Song, Xiang, & Li, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Without more specific information, it’s difficult to predict .

Safety and Hazards

Without specific study data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. These could range from medicinal chemistry if the compound has therapeutic properties, to materials science if the compound has unique physical properties .

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(2-methylpropyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-15(2)13-24-14-21(12-19(24)25)7-9-23(10-8-21)20(26)22-17-11-16(3)5-6-18(17)27-4/h5-6,11,15H,7-10,12-14H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERVNPZJDVPKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCC3(CC2)CC(=O)N(C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide

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